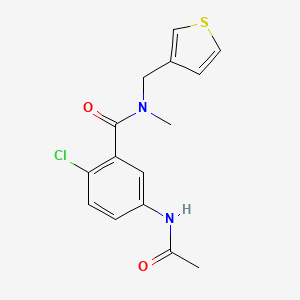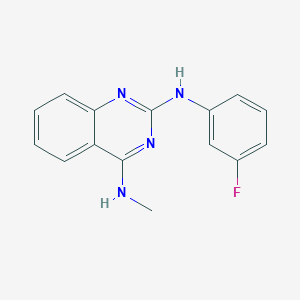
5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide, also known as TAK-659, is a novel small-molecule inhibitor that targets specific protein kinases in the body. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Mecanismo De Acción
5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide works by inhibiting specific protein kinases in the body, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These kinases play critical roles in the signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide can disrupt the signaling pathways that promote cancer cell growth and proliferation, as well as modulate the immune response in autoimmune and inflammatory conditions.
Biochemical and Physiological Effects:
5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide has been shown to have several biochemical and physiological effects, including inhibition of BTK and ITK activity, modulation of immune cell function, and induction of apoptosis in cancer cells. Additionally, 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide has been shown to have favorable pharmacokinetic properties, including good oral bioavailability, high plasma protein binding, and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide in lab experiments include its high potency and selectivity for specific protein kinases, as well as its favorable pharmacokinetic properties. However, there are also limitations to using 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide, including potential off-target effects and the need for further studies to determine its safety and efficacy in clinical trials.
Direcciones Futuras
There are several future directions for research on 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide, including further studies on its safety and efficacy in clinical trials, as well as its potential applications in other diseases beyond cancer and autoimmune disorders. Additionally, there is a need for more studies on the mechanism of action of 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide and its potential interactions with other signaling pathways in the body. Finally, there is a need for the development of more potent and selective inhibitors of BTK and ITK, which could have even greater therapeutic potential than 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide.
Métodos De Síntesis
The synthesis of 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with N-methyl-N-(3-thienylmethyl)amine to form 5-nitro-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide. This intermediate product is then reduced to the corresponding amine, followed by acetylation to obtain the final product.
Aplicaciones Científicas De Investigación
5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. Several preclinical studies have shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in hematological malignancies such as lymphoma and leukemia. Additionally, 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders and inflammatory conditions.
Propiedades
IUPAC Name |
5-acetamido-2-chloro-N-methyl-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-10(19)17-12-3-4-14(16)13(7-12)15(20)18(2)8-11-5-6-21-9-11/h3-7,9H,8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHSBFSKURCQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)N(C)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5907062.png)
![4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide](/img/structure/B5907068.png)
![N,N-dimethyl-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5907076.png)

![2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5907088.png)
![4-[4-(benzylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5907098.png)
![1-ethyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5907105.png)
![N-{(2S*,4R*,6S*)-2-isobutyl-6-[5-methoxy-2-(1H-pyrazol-1-yl)phenyl]tetrahydro-2H-pyran-4-yl}acetamide](/img/structure/B5907112.png)
![(2E)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}but-2-enamide](/img/structure/B5907119.png)

![2-(2-aminoethyl)-N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-quinazolinamine dihydrochloride](/img/structure/B5907154.png)
![N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5907156.png)
![1-{2-[4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]ethyl}pyrrolidin-2-one](/img/structure/B5907178.png)
